molecular formula C20H18N4O B10901301 3-phenyl-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-pyrazole-5-carbohydrazide

3-phenyl-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B10901301
M. Wt: 330.4 g/mol
InChI Key: AFRBSHAPNUSTTK-CNTOZLEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~5~-[(E,2E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]-3-PHENYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring, a phenyl group, and a propenylidene moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~5~-[(E,2E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]-3-PHENYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Introduction of the Propenylidene Group: The propenylidene group is introduced via a condensation reaction between an aldehyde (such as cinnamaldehyde) and the pyrazole derivative.

    Final Assembly: The final step involves the coupling of the phenylhydrazide with the intermediate product to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenylidene moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups or the double bonds within the propenylidene moiety, resulting in the formation of alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under controlled conditions.

Major Products

The major products formed from these reactions include epoxides, alcohols, alkanes, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, N’~5~-[(E,2E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]-3-PHENYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, owing to its ability to interact with biological macromolecules.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to modulate specific biochemical pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, N’~5~-[(E,2E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]-3-PHENYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism by which N’~5~-[(E,2E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]-3-PHENYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE exerts its effects involves the interaction with specific molecular targets. These targets include enzymes and receptors involved in critical biochemical pathways. The compound can inhibit or activate these targets, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N’~5~-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-3-(1-METHYL-1H-PYRROL-2-YL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • N’~5~-[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

Compared to similar compounds, N’~5~-[(E,2E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]-3-PHENYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE stands out due to its specific structural features, such as the presence of both a pyrazole ring and a propenylidene moiety. These features confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

3-phenyl-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H18N4O/c1-15(12-13-16-8-4-2-5-9-16)21-24-20(25)19-14-18(22-23-19)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,23)(H,24,25)/b13-12+,21-15+

InChI Key

AFRBSHAPNUSTTK-CNTOZLEXSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2)/C=C/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2)C=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.